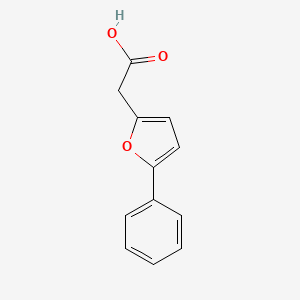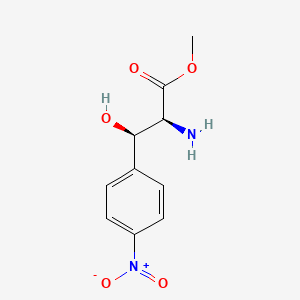
Oxalic acid, bis(2-(2-hydroxy-1-(hydroxymethyl)ethyl)hydrazide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~,N’~2~-bis[2-hydroxy-1-(hydroxymethyl)ethyl]ethanedihydrazide is a chemical compound with the molecular formula C8H18N4O6 and a molecular weight of 266.256 g/mol . This compound is known for its unique structure, which includes two hydrazide groups and multiple hydroxyl groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~2~-bis[2-hydroxy-1-(hydroxymethyl)ethyl]ethanedihydrazide typically involves the reaction of ethylenediamine with formaldehyde and hydrazine hydrate under controlled conditions . The reaction is carried out in an aqueous medium, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N’~1~,N’~2~-bis[2-hydroxy-1-(hydroxymethyl)ethyl]ethanedihydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The hydrazide groups can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N’~1~,N’~2~-bis[2-hydroxy-1-(hydroxymethyl)ethyl]ethanedihydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of N’~1~,N’~2~-bis[2-hydroxy-1-(hydroxymethyl)ethyl]ethanedihydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its hydrazide groups can act as nucleophiles, participating in reactions with electrophilic centers in biological molecules .
Comparison with Similar Compounds
Similar Compounds
- N’~1~,N’~2~-bis(1-methyl-2-phenylethyl)ethanedihydrazide
- N’~1~,N’~2~-bis[(E)-1-phenylethylidene]ethanedihydrazide
- N’~1~,N’~2~-bis(1-ethylpropyl)ethanedihydrazide
- 2-hydroxy-N,N-bis(2-hydroxyethyl)propanamide
Uniqueness
N’~1~,N’~2~-bis[2-hydroxy-1-(hydroxymethyl)ethyl]ethanedihydrazide is unique due to its multiple hydroxyl and hydrazide groups, which provide it with versatile reactivity and the ability to form stable complexes with various substrates. This makes it particularly valuable in synthetic chemistry and biochemical research .
Properties
Molecular Formula |
C8H18N4O6 |
|---|---|
Molecular Weight |
266.25 g/mol |
IUPAC Name |
1-N',2-N'-bis(1,3-dihydroxypropan-2-yl)ethanedihydrazide |
InChI |
InChI=1S/C8H18N4O6/c13-1-5(2-14)9-11-7(17)8(18)12-10-6(3-15)4-16/h5-6,9-10,13-16H,1-4H2,(H,11,17)(H,12,18) |
InChI Key |
AFMUVACRANNRAK-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CO)NNC(=O)C(=O)NNC(CO)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12000758.png)

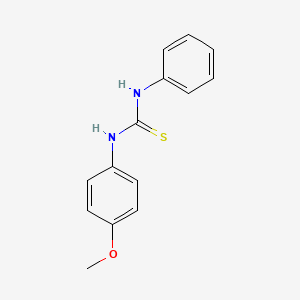
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B12000768.png)

![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12000772.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-thiophen-2-ylmethylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12000778.png)
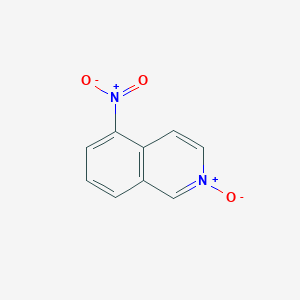
![2-[(2-Hydroxy-benzylidene)-hydrazono]-5-methyl-thiazolidin-4-one](/img/structure/B12000785.png)
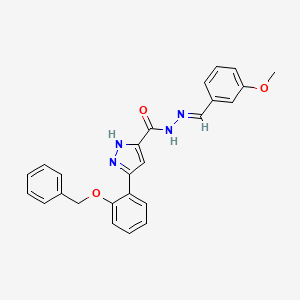
![2-[(3-Cyano-5,6,7,8-tetrahydroquinolin-2-yl)disulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B12000798.png)
